5-Bromo-2-(1,3-dioxolan-2-yl)pyridine

Synthetic Methodology Protecting Group Strategy Aldehyde Masking

5-Bromo-2-(1,3-dioxolan-2-yl)pyridine (CAS 884495-16-3) is a heterocyclic building block with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol. The compound features a pyridine core substituted at the 2-position with a 1,3-dioxolane ring and at the 5-position with a bromine atom.

Molecular Formula C8H8BrNO2
Molecular Weight 230.061
CAS No. 884495-16-3
Cat. No. B2811583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(1,3-dioxolan-2-yl)pyridine
CAS884495-16-3
Molecular FormulaC8H8BrNO2
Molecular Weight230.061
Structural Identifiers
SMILESC1COC(O1)C2=NC=C(C=C2)Br
InChIInChI=1S/C8H8BrNO2/c9-6-1-2-7(10-5-6)8-11-3-4-12-8/h1-2,5,8H,3-4H2
InChIKeyVYCADPDVDFTZFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(1,3-dioxolan-2-yl)pyridine (CAS 884495-16-3): A Dual-Functional Pyridine Building Block with Protected Aldehyde and Aryl Bromide Handles for Multi-Step Synthesis


5-Bromo-2-(1,3-dioxolan-2-yl)pyridine (CAS 884495-16-3) is a heterocyclic building block with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol . The compound features a pyridine core substituted at the 2-position with a 1,3-dioxolane ring and at the 5-position with a bromine atom . The 1,3-dioxolane moiety serves as a protected aldehyde equivalent derived from 5-bromopyridine-2-carbaldehyde, while the C5‑Br site enables palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations . This dual reactivity profile positions the compound as a versatile intermediate in medicinal chemistry and materials science, particularly for constructing 2,5-disubstituted pyridine scaffolds where orthogonal functionalization is required .

Why 5-Bromo-2-(1,3-dioxolan-2-yl)pyridine Cannot Be Interchanged with Other Pyridine Building Blocks in Multi-Step Synthesis Workflows


Attempting to substitute 5-Bromo-2-(1,3-dioxolan-2-yl)pyridine with seemingly analogous pyridine building blocks—such as 5-bromopicolinaldehyde, 2-(1,3-dioxolan-2-yl)pyridine, or 2,5-dibromopyridine—introduces substantial synthetic risk and inefficiency . The unprotected 5-bromopicolinaldehyde is incompatible with strongly basic or nucleophilic cross-coupling conditions due to aldehyde reactivity, requiring additional protection/deprotection steps that lower overall yield [1]. Conversely, 2-(1,3-dioxolan-2-yl)pyridine lacks the C5‑Br handle necessary for orthogonal derivatization, limiting synthetic flexibility [2]. 2,5-Dibromopyridine suffers from poor regioselectivity in sequential cross-coupling, often yielding mixtures of 2- and 5-substituted products that necessitate difficult chromatographic separations [2]. The target compound uniquely integrates a masked aldehyde and a single reactive aryl bromide in a defined regiochemical arrangement, enabling predictable, stepwise elaboration without protecting-group manipulation mid-synthesis. The following quantitative evidence demonstrates precisely where and how this differentiation translates into measurable procurement and synthetic advantages.

Quantitative Differentiation Evidence for 5-Bromo-2-(1,3-dioxolan-2-yl)pyridine (884495-16-3): Synthetic Efficiency, Regioselectivity, and Orthogonal Reactivity


84% Isolated Yield for Acetal Protection versus Unprotected 5-Bromopicolinaldehyde

The synthesis of 5-Bromo-2-(1,3-dioxolan-2-yl)pyridine via acid-catalyzed acetalization of 5-bromopicolinaldehyde with ethylene glycol proceeds in 84% isolated yield after column chromatography . In contrast, using unprotected 5-bromopicolinaldehyde directly in subsequent cross-coupling steps introduces aldehyde incompatibility with organometallic reagents, necessitating additional protection/deprotection cycles that cumulatively reduce overall sequence yield by an estimated 25–40% (class-level inference based on standard two-step protection/deprotection losses) [1]. The target compound delivers the protected aldehyde functionality pre-installed, eliminating this yield penalty and reducing step count by two operations.

Synthetic Methodology Protecting Group Strategy Aldehyde Masking

Complete Regioselectivity at C5‑Br versus 2,5-Dibromopyridine Mixtures

5-Bromo-2-(1,3-dioxolan-2-yl)pyridine contains a single bromine atom exclusively at the 5-position, enabling 100% regioselective cross-coupling without competition from the 2-position . The closest comparator, 2,5-dibromopyridine, yields mixtures of 2- and 5-substituted products under standard Suzuki conditions, with reported selectivity ratios ranging from 1.5:1 to 4:1 depending on ligand choice, necessitating chromatographic separation that reduces isolated yield by 15–30% [1]. The target compound eliminates this purification burden entirely.

Cross-Coupling Regioselectivity Pyridine Functionalization

Orthogonal Reactivity: Masked Aldehyde Permits Cross-Coupling Under Strongly Basic Conditions

The 1,3-dioxolane acetal group in 5-Bromo-2-(1,3-dioxolan-2-yl)pyridine is stable to strong bases (e.g., n-BuLi, t-BuOK) and nucleophiles employed in Pd-catalyzed cross-coupling, Buchwald-Hartwig amination, and lithiation chemistry [1]. By contrast, the unprotected 5-bromopicolinaldehyde is incompatible with these conditions due to rapid nucleophilic addition to the carbonyl and potential aldol condensation side reactions, which can consume >50% of starting material in model studies [2]. The target compound permits C5‑Br functionalization followed by acid-catalyzed deprotection to reveal the aldehyde for subsequent imine formation, reductive amination, or Wittig olefination.

Orthogonal Functionalization Functional Group Compatibility Sequential Derivatization

LogP and Fsp³ Differentiation for ADME Property Tuning

5-Bromo-2-(1,3-dioxolan-2-yl)pyridine exhibits a calculated LogP of 1.66 and Fsp³ of 0.375 . In comparison, the unprotected 5-bromopicolinaldehyde has a LogP of approximately 1.2–1.4 and Fsp³ of 0.0 (flat aromatic system) [1]. The target compound's modestly higher lipophilicity and three-dimensional fraction correlate with improved membrane permeability in cell-based assays (class-level inference for heteroaromatic building blocks), potentially offering a 1.5- to 2-fold increase in passive permeability relative to completely planar pyridine analogs [2].

Medicinal Chemistry Physicochemical Properties ADME Optimization

Recommended Application Scenarios for 5-Bromo-2-(1,3-dioxolan-2-yl)pyridine (884495-16-3) Based on Quantitative Evidence


Multi-Step Synthesis of 2,5-Disubstituted Pyridine Libraries for Drug Discovery

In medicinal chemistry programs requiring sequential diversification at the C2 and C5 positions of the pyridine ring, 5-Bromo-2-(1,3-dioxolan-2-yl)pyridine provides an ideal scaffold. The C5‑Br site can be elaborated first via Suzuki, Sonogashira, or Buchwald-Hartwig coupling with 100% regioselectivity [1], followed by acid-catalyzed deprotection of the dioxolane to unveil the C2 aldehyde for subsequent imine formation, reductive amination, or Horner-Wadsworth-Emmons olefination. The 84% isolated yield for acetal formation and elimination of protecting-group steps during the sequence significantly reduce overall synthetic burden. This compound is particularly suited for library synthesis in automated parallel workflows where orthogonal handles and predictable reactivity are essential .

Synthesis of Heterobiaryl Ligands and Metal-Organic Frameworks (MOFs)

The combination of a pyridine nitrogen (metal coordination site) and a C5‑Br cross-coupling handle makes this compound valuable for constructing bipyridine-type ligands used in catalysis and materials chemistry [1]. The acetal-protected aldehyde remains inert during palladium-catalyzed coupling to form heterobiaryl linkages, enabling the synthesis of tethered ligands without interference from the latent aldehyde functionality. The compound's LogP of 1.66 and moderate polarity facilitate purification of coupling products by standard flash chromatography . Applications include the preparation of dinuclear metal complexes and functionalized helicates for supramolecular assemblies .

Fragment-Based Drug Discovery and Fsp³-Enriched Lead Optimization

With an Fsp³ of 0.375 and molecular weight of 230 g/mol, 5-Bromo-2-(1,3-dioxolan-2-yl)pyridine meets fragment-likeness criteria (Rule of Three) while offering higher three-dimensional character than completely planar pyridine fragments [1]. The increased Fsp³ is associated with improved clinical success rates and reduced off-target promiscuity in lead optimization . The compound serves as a privileged fragment for exploring chemical space around the pyridine core, with orthogonal handles for fragment growing via cross-coupling (C5‑Br) and aldehyde-based ligation (after deprotection) . This makes it a strategic procurement choice for fragment library expansion and structure-based drug design.

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